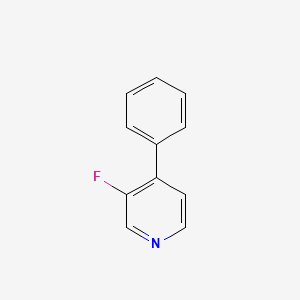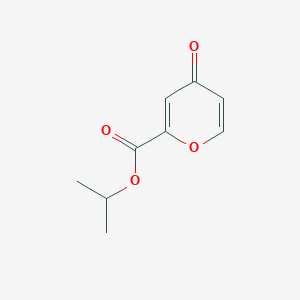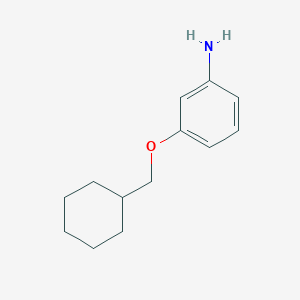
3-Fluoro-4-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-phenylpyridine is a fluorinated aromatic heterocyclic compound It consists of a pyridine ring substituted with a fluorine atom at the third position and a phenyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenylpyridine typically involves the fluorination of 4-phenylpyridine. One common method is the Balz-Schiemann reaction, where 4-phenylpyridine is diazotized and then treated with a fluorinating agent such as tetrafluoroborate to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Applications De Recherche Scientifique
3-Fluoro-4-phenylpyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the design of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
3-Fluoropyridine: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
4-Phenylpyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Chloro-4-phenylpyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: 3-Fluoro-4-phenylpyridine is unique due to the presence of both the fluorine atom and the phenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H8FN |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
3-fluoro-4-phenylpyridine |
InChI |
InChI=1S/C11H8FN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
SNUMTAFGKHDMDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)

![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)






